

5-Methylisoxazol-3-amine: A Technical Guide to Chemical Structure and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylisoxazol-3-amine

Cat. No.: B124983

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Introduction: **5-Methylisoxazol-3-amine**, also known as 3-amino-5-methylisoxazole, is a heterocyclic organic compound with significant importance in the pharmaceutical industry.[1][2] It serves as a crucial pharmaceutical intermediate, most notably in the synthesis of sulfonamide drugs such as sulfamethoxazole, a widely used broad-spectrum antibiotic.[3][4][5] Beyond its role as a synthetic precursor, it is also recognized as a major intermediate in the biodegradation and photocatalytic degradation of sulfamethoxazole.[6][7][8] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and comprehensive analytical methodologies for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

5-Methylisoxazol-3-amine is characterized by a five-membered isoxazole ring substituted with a methyl group at position 5 and an amino group at position 3.[2] The presence of the amino group and the heterocyclic ring structure dictates its chemical reactivity and biological interactions.[2]

Chemical Structure:

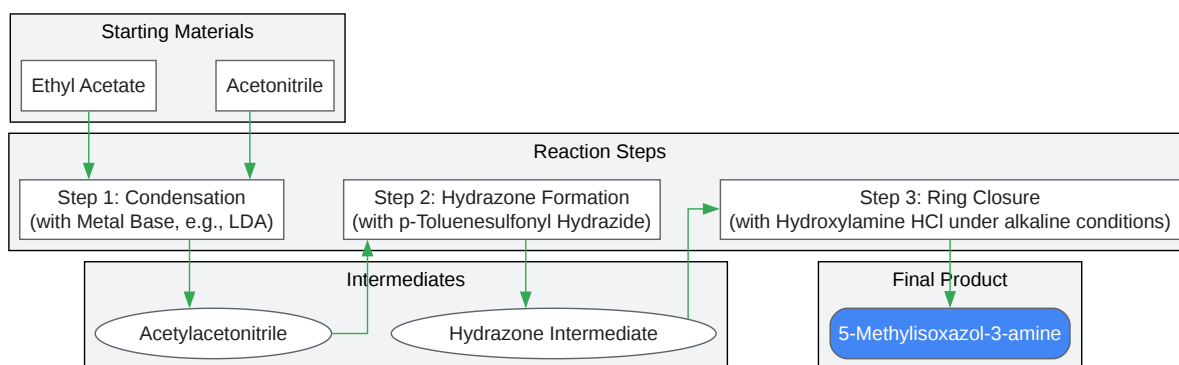
SMILES: CC1=CC(=NO1)N[9] InChI Key: FKPXGNGUVSHWQQ-UHFFFAOYSA-N[9]

The key physicochemical properties of **5-Methylisoxazol-3-amine** are summarized in the table below.

Property	Value	Reference
CAS Number	1072-67-9	[3][9]
Molecular Formula	C ₄ H ₆ N ₂ O	[3][9]
Molecular Weight	98.10 g/mol	[3][9]
Appearance	Off-White to Brown/Yellow Crystalline Solid	[2][7]
Melting Point	59-61 °C	[3][5]
Boiling Point	235.9 ± 20.0 °C at 760 mmHg	[3]
Water Solubility	Soluble	[2][3]
pKa	2.40 ± 0.10 (Predicted)	[5]

Synthesis and Production

A common synthetic route for **5-Methylisoxazol-3-amine** involves a three-step process starting from readily available materials like ethyl acetate and acetonitrile. This method avoids the use of hazardous solvents like chloroform.[4] The general workflow involves the formation of an intermediate, acetylacetonitrile, followed by a reaction to form a hydrazone, and finally, a ring-closure reaction to yield the target compound.[4]



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Caption: General synthesis workflow for **5-Methylisoxazol-3-amine**.

Experimental Protocol: Synthesis

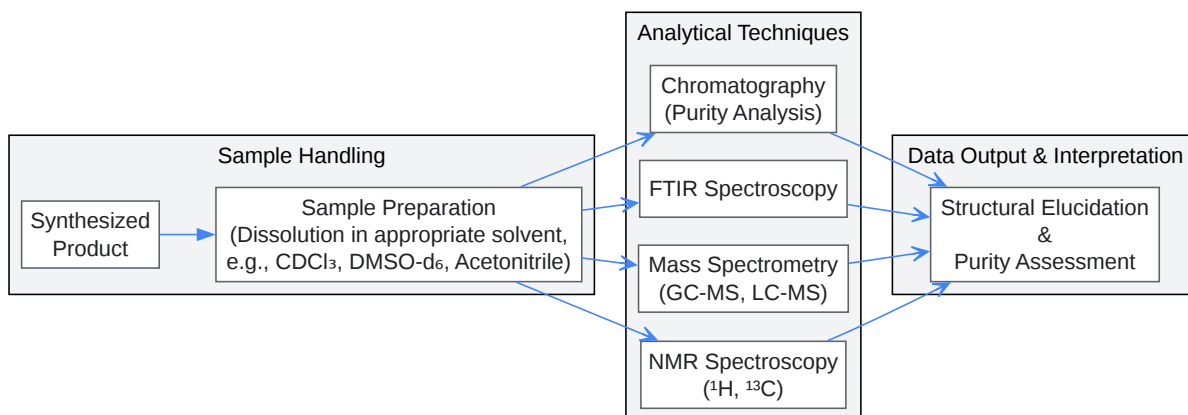
This protocol is a generalized representation based on described synthetic methods.[4]

- Step 1: Formation of Acetylacetonitrile:
 - Cool a solution of diisopropylamine in tetrahydrofuran (THF) to below -30 °C under a nitrogen atmosphere.
 - Slowly add n-butyllithium (n-BuLi) and stir the resulting lithium diisopropylamide (LDA) solution.
 - Cool the mixture to -78 °C and add a solution of ethyl acetate and acetonitrile.
 - Allow the reaction to warm to room temperature and stir for 2 hours.
 - Quench the reaction with 2N HCl to adjust the pH to 5-6.

- Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain acetylacetonitrile.
- Step 2: Hydrazone Formation:
 - Dissolve the acetylacetonitrile from Step 1 in an alcoholic solvent (e.g., methanol or ethanol).
 - Add p-toluenesulfonyl hydrazide and stir the reaction mixture.
 - Monitor the reaction for completion.
- Step 3: Ring Closure to **5-Methylisoxazol-3-amine**:
 - To the hydrazone intermediate from Step 2, add a suitable solvent such as THF.
 - Add hydroxylamine hydrochloride and an alkaline agent like potassium carbonate.
 - Heat the reaction mixture to 65-90 °C.
 - Upon completion, cool the mixture and perform an acid-base workup to isolate the final product.
 - The crude product can be purified by recrystallization.

Spectroscopic and Chromatographic Analysis

Accurate identification and purity assessment of **5-Methylisoxazol-3-amine** are critical. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.



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Caption: General analytical workflow for **5-Methylisoxazol-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.^{[10][11]}

¹H NMR Analysis:

- Expected Signals:
 - A singlet corresponding to the methyl protons (-CH₃) typically appears around δ 2.2-2.3 ppm.
 - A singlet for the vinyl proton on the isoxazole ring (-CH=) is observed around δ 5.5-5.8 ppm.
 - A broad singlet for the amine protons (-NH₂) can be seen, with its chemical shift being variable depending on the solvent and concentration.

^{13}C NMR Analysis:

- Expected Signals:
 - A signal for the methyl carbon ($-\text{CH}_3$).
 - Signals for the two sp^2 hybridized carbons of the isoxazole ring.
 - A signal for the carbon atom attached to the amino group ($\text{C}-\text{NH}_2$).

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **5-Methylisoxazol-3-amine** sample.
- Dissolution: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform- d , DMSO- d_6) in a standard 5 mm NMR tube. Ensure complete dissolution.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- Data Acquisition: Acquire the ^1H NMR spectrum using standard parameters. Subsequently, acquire the ^{13}C NMR spectrum.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ^1H spectrum and assign the chemical shifts for both ^1H and ^{13}C spectra by comparing them with reference data.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[\[9\]](#)[\[12\]](#)

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400-3200	N-H	Asymmetric & Symmetric Stretching
~3050	C-H (vinyl)	Stretching
~2950	C-H (methyl)	Stretching
1620-1580	C=N	Stretching
1550-1450	N-H	Bending

Experimental Protocol: FTIR Analysis (KBr Pellet)

- **Sample Preparation:** Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- **Grinding:** Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the pellet in the sample holder of the FTIR spectrometer.
- **Analysis:** Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.^{[9][13]} The molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (98.10).^[13]

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol.

- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph (GC) inlet.
- **Separation:** The compound is vaporized and separated on a suitable GC column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure elution.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection & Analysis:** A detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of **5-Methylisoxazol-3-amine** and for quantifying it in various matrices.[\[14\]](#)[\[15\]](#)

Experimental Protocol: Purity Analysis by HPLC

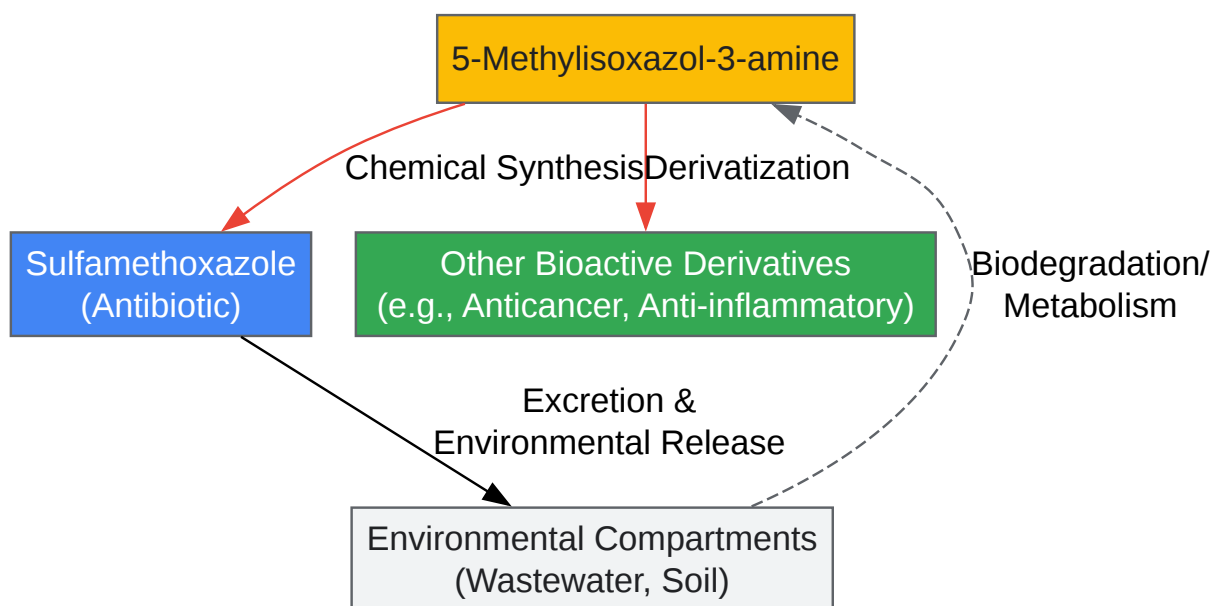
- **Mobile Phase Preparation:** Prepare the mobile phase. A common system consists of a mixture of acetonitrile and water (often with a modifier like 0.1% formic acid).[\[15\]](#) Filter and degas the mobile phase before use.
- **Sample Preparation:** Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
- **Instrument Setup:**
 - Equilibrate the HPLC system with the mobile phase.
 - Use a suitable column, such as a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).[\[15\]](#)
 - Set the flow rate (e.g., 0.5-1.0 mL/min).[\[15\]](#)

- Set the UV detector to an appropriate wavelength (e.g., 230 nm).[15]
- Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution.[15]
- Data Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Biological Significance and Applications

The primary application of **5-Methylisoxazol-3-amine** is as a key building block in medicinal chemistry.[1][2]

- Synthesis of Sulfamethoxazole: It is a critical precursor for the synthesis of sulfamethoxazole, an antibiotic that inhibits bacterial synthesis of dihydrofolic acid.[4][5]
- Metabolite of Sulfamethoxazole: It is a known degradation product of sulfamethoxazole in the environment, formed through microbial action in wastewater treatment plants and soil.[7][15] Studying its formation is important for environmental monitoring of antibiotic residues.
- Derivatives in Drug Discovery: The isoxazole nucleus is a valuable scaffold in drug discovery.[10] Derivatives of **5-Methylisoxazol-3-amine** have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, and anticancer properties.[10][16]



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Caption: Role of **5-Methylisoxazol-3-amine** in pharmaceuticals.

Conclusion: **5-Methylisoxazol-3-amine** is a compound of significant interest due to its foundational role in the synthesis of essential medicines. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for quality control in pharmaceutical manufacturing and for environmental science. The detailed protocols and data presented in this guide offer a comprehensive resource for professionals engaged in research and development involving this versatile chemical intermediate.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]

- 3. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrsc [chemsrc.com]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]
- 6. 3-氨基-5-甲基异噁唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Amino-5-methylisoxazole, ≥97% 1072-67-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]
- 9. 3-Amino-5-methylisoxazole | C₄H₆N₂O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. revues.imist.ma [revues.imist.ma]
- 11. mdpi.com [mdpi.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 5-Amino-3-methylisoxazole [webbook.nist.gov]
- 14. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [5-Methylisoxazol-3-amine: A Technical Guide to Chemical Structure and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124983#5-methylisoxazol-3-amine-chemical-structure-and-analysis]

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